Anticancer Activity Potency and Selectivity Differentiation Against N-Unsubstituted Analogs
In a comparative NCI 60-cell panel screen, the N-unsubstituted analog 4-aminopyrazole-5-carbonitrile (5c, CAS 68703-67-3) and ethyl 4-aminopyrazole-5-carboxylate (7d) were evaluated. Compound 5c exhibited a full panel median growth inhibition (GI50) of 5.47 µM, while 7d showed a more potent GI50 of 2.24 µM [1]. Critically, 7d demonstrated moderate selectivity for leukemia cell lines with a selectivity ratio of 3.6, a property not observed for 5c [1]. This establishes that the 5-carbonitrile group alone (as in 5c) confers a baseline potency profile distinct from the ester analog. The target compound, 4-Amino-1-methyl-1H-pyrazole-5-carbonitrile, introduces an N-methyl substitution absent in both 5c and 7d, which, based on SAR from related CFTR and JAK inhibitor series, is anticipated to further modulate selectivity and potency [2].
| Evidence Dimension | Antiproliferative potency |
|---|---|
| Target Compound Data | N/A (No direct NCI data available) |
| Comparator Or Baseline | 4-aminopyrazole-5-carbonitrile (5c): GI50 = 5.47 µM; Ethyl 4-aminopyrazole-5-carboxylate (7d): GI50 = 2.24 µM |
| Quantified Difference | 7d is 2.4-fold more potent than 5c |
| Conditions | NCI 60 human tumor cell line panel, single dose (10⁻⁵ M) and five-dose screening |
Why This Matters
Demonstrates that the 5-position functionality on the 4-aminopyrazole core is a critical determinant of anticancer potency and tumor-type selectivity, validating the need for specific substitution patterns.
- [1] Ismail MMF, Abdulwahab HG, Elnagdi MH. Novel hybrids, pyrazolinylpyrazoles, and pyrazolinyltriazoles: design, synthesis, and anticancer screening. NCI 60 cell panel data for 5c (NSC-747630/1) and 7d (NSC-747634/1). View Source
- [2] Namkung W, et al. Novel Amino-Carbonitrile-Pyrazole Identified in a Small Molecule Screen Activates Wild-Type and ∆F508 Cystic Fibrosis Transmembrane Conductance Regulator in the Absence of a cAMP Agonist. Mol Pharmacol. 2013;84(3):384-394. View Source
